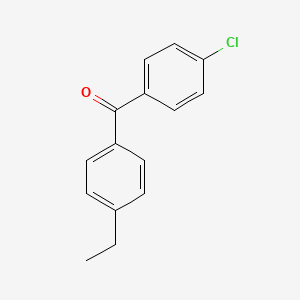

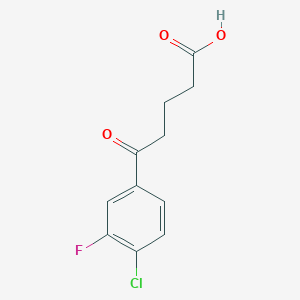

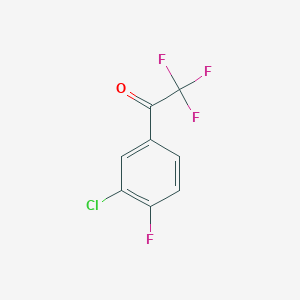

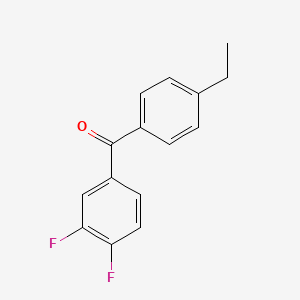

3,4-Difluoro-4'-ethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photophysical Behavior in RNA Imaging

3,4-Difluoro-4'-ethylbenzophenone derivatives, such as DFHBI and its analogues, exhibit weak fluorescence in liquid solvents but can bind to the Spinach aptamer (a small RNA molecule) to illuminate RNA for imaging purposes. The fluorescence properties of these molecules are significantly influenced by the solvent environment, pH, and solvent-specific interactions, making them useful in RNA imaging and tracking applications (Santra et al., 2019).

Role in Organic Synthesis and Reactions

- This compound compounds have been utilized in the synthesis of various organic molecules such as Sesamol p-Perfluorononenebenzonate, showcasing the versatility of these compounds in organic synthesis (Zhao Li-jun, 2012).

- They also play a crucial role in unusual furan Diels-Alder reactions, as demonstrated by the difluorinated alkenoate ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate, which reacts rapidly and in high yield with furan, exhibiting highly polar transition states stabilized by Lewis acid catalysts (G. A. Griffith et al., 2006).

Material Science and Polymer Chemistry

- This compound derivatives are used in the synthesis and characterization of macrocyclic aromatic sulfide oligomers, contributing to the development of new materials with potential applications in various industries (Z. Liang et al., 2004).

- These compounds are involved in the synthesis of novel aromatic polyimides, offering unique properties and potential applications in the field of advanced materials (M. Butt et al., 2005).

Properties

IUPAC Name |

(3,4-difluorophenyl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAXVIMYHKRLJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374257 |

Source

|

| Record name | 3,4-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-02-4 |

Source

|

| Record name | 3,4-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.